molecular formula C16H14FN5OS2 B2928679 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872695-13-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2928679
CAS No.: 872695-13-1
M. Wt: 375.44
InChI Key: DLCDFORMANFKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position. The acetamide moiety is further functionalized via a sulfanyl (-S-) bridge to a pyridazine ring bearing a 4-fluorophenyl group. This structure integrates multiple pharmacophoric elements: the thiadiazole ring is associated with antimicrobial and anti-inflammatory activities, while the pyridazine scaffold is linked to kinase inhibition and CNS modulation .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS2/c1-2-14-20-22-16(25-14)18-13(23)9-24-15-8-7-12(19-21-15)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCDFORMANFKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of anticancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action as reported in various studies.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 5-ethyl-1,3,4-thiadiazole with various thiol derivatives and acetamide groups. The methodologies employed often include microwave-assisted synthesis and conventional methods, which have shown varying efficiencies in yield and purity. For instance, a study reported yields of up to 98% using microwave irradiation under controlled conditions .

Anticancer Properties

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines.

  • Cytotoxicity : The compound exhibited promising cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported as follows:
    • MCF-7: 0.084 ± 0.020 mmol L–1
    • A549: 0.034 ± 0.008 mmol L–1
      These values indicate that the compound is more potent than cisplatin in these assays .
  • Aromatase Inhibition : Aromatase activity is crucial in estrogen-dependent cancers. The compound demonstrated aromatase inhibitory activity with an IC50 value of 0.062 ± 0.004 mmol L–1 against the MCF-7 cell line .
  • Selectivity Studies : To assess selectivity towards cancer cells, the most active compound was tested against NIH3T3 noncancerous cells, revealing a significant difference in cytotoxicity that suggests potential therapeutic benefits with reduced toxicity to normal cells .

The mechanisms underlying the anticancer effects of thiadiazole derivatives are multifaceted:

  • Inhibition of Key Enzymes : Thiadiazole compounds have been shown to inhibit several key enzymes involved in tumor growth and progression, including epidermal growth factor receptor (EGFR) kinase and aromatase .
  • Impact on Cell Cycle : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .

Comparative Analysis of Biological Activity

Compound NameCell Line TestedIC50 (mmol L–1)Mechanism
This compoundMCF-70.084 ± 0.020Aromatase Inhibition
N-(5-substituted thiadiazole)A5490.034 ± 0.008EGFR Inhibition
Thiadiazole Derivative XNIH3T3Not ApplicableSelectivity Confirmation

Case Studies

  • Study on Anticancer Activity : A detailed investigation was conducted on a series of thiadiazole derivatives where N-(5-substituted thiadiazole) was identified as a lead compound due to its superior activity against multiple cancer cell lines compared to other derivatives .
  • Mechanistic Insights : Another study focused on elucidating the structure–activity relationships (SAR) among similar compounds, indicating that modifications in the thiadiazole ring significantly affect biological efficacy .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction Reagent/Conditions Product Reference
Sulfoxide formationH₂O₂ (30%), RT, 6h2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfinyl}acetamide derivative
Sulfone formationmCPBA (1.2 eq), DCM, 0°C → RT2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfonyl}acetamide derivative

The pyridazine ring’s electron-deficient nature may stabilize oxidized intermediates. Computational studies suggest sulfone derivatives exhibit enhanced electrophilicity at the pyridazine C-3 position.

Reduction Reactions

The sulfanyl group can be reduced to thiol (-SH) or eliminated under reductive conditions:

Reaction Reagent/Conditions Product Reference
Thiol formationNaBH₄ (excess), EtOH, reflux2-mercapto-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide + pyridazine byproduct
DesulfurizationRaney Ni, H₂, 60°CN-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide + 6-(4-fluorophenyl)pyridazine

Reductive cleavage of the C–S bond is facilitated by the pyridazine ring’s electron-withdrawing effects.

Nucleophilic Aromatic Substitution (Pyridazine Ring)

The electron-deficient pyridazine ring undergoes substitution at C-3 with strong nucleophiles:

Reagent Conditions Product Reference
NH₃ (g)EtOH, 80°C, 12h3-amino-6-(4-fluorophenyl)pyridazine derivative
KCNDMF, 100°C, 8h3-cyano-6-(4-fluorophenyl)pyridazine derivative

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole nitrogen at position 2 participates in alkylation or acylation:

Reagent Conditions Product Reference
CH₃IK₂CO₃, DMF, 60°CN-methylated thiadiazole derivative
AcClPyridine, 0°C → RTAcetylated thiadiazole derivative

Cycloaddition and Ring-Opening Reactions

The pyridazine ring participates in [4+2] cycloadditions under thermal or photolytic conditions:

Reaction Conditions Product Reference
Diels-Alder with cyclopentadieneToluene, 110°C, 24hBicyclic adduct with fused pyridazine-cyclopentene system

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiadiazole ring may undergo ring-opening:

Conditions Product Reference
HCl (conc.), refluxThiosemicarbazide intermediate + pyridazine-thiol adduct

Photochemical Reactions

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond:

Conditions Product Reference
UV light, benzene, 6hThiyl radical intermediates + recombination products

Key Research Findings

  • Sulfone derivatives show increased metabolic stability compared to sulfanyl analogs in pharmacokinetic studies .

  • Thiol byproducts from reduction exhibit moderate antioxidant activity (IC₅₀ = 12 μM in DPPH assay) .

  • N-methylated thiadiazole derivatives demonstrate enhanced solubility in polar aprotic solvents (e.g., DMSO).

Reactivity trends align with analogous 1,3,4-thiadiazole and pyridazine systems, underscoring the compound’s versatility in medicinal chemistry applications .

Comparison with Similar Compounds

Substituent Variations on Heterocyclic Cores

  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: Shares the thiadiazole-acetamide backbone but replaces the ethyl group with a mercapto (-SH) substituent and the pyridazine-sulfanyl moiety with a 4-trifluoromethylphenyl group.
  • N-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulfanyl acetamide : Replaces the thiadiazole core with an oxadiazole ring and substitutes the pyridazine with a 4-nitrophenyl group. The nitro group increases electrophilicity, which may influence redox-mediated pharmacological activities .
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide: Features a triazole core with a furan substituent. The amino group at the 4-position enhances hydrogen-bonding capacity, which could improve target interaction .

Data Table: Structural Comparison

Compound Core Structure Key Substituents Pharmacological Inference
Target Compound Thiadiazole-Pyridazine 5-Ethyl, 4-fluorophenyl Potential kinase inhibition or antimicrobial activity
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole 5-Mercapto, 4-trifluoromethylphenyl Enhanced receptor binding, reduced solubility
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulfanyl acetamide derivatives Oxadiazole 4-Nitrophenyl Redox-mediated anti-inflammatory effects
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole 4-Amino, 5-furan-2-yl Anti-exudative activity via hydrogen bonding

Pharmacological Activity Comparison

  • Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . The target compound’s pyridazine-sulfanyl group may similarly modulate prostaglandin pathways.
  • Antibacterial Potential: N-Substituted acetamides with 1,3,4-oxadiazole-thioether linkages (e.g., 5-chloro-2-methoxyphenyl derivatives) show potent lipoxygenase inhibition (IC₅₀ = 0.71 µM), suggesting the target’s fluorophenyl group could enhance similar enzyme targeting .
  • Antiproliferative Effects : Hydroxyacetamide derivatives with imidazol-triazole cores demonstrate cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 12.3 µM for FP12), highlighting the role of sulfanyl-acetamide motifs in apoptosis induction .

Research Findings and Implications

  • Substituent Effects : The 4-fluorophenyl group in the target compound likely improves metabolic stability over nitro or trifluoromethyl groups, which are prone to enzymatic reduction or hydrolysis .
  • Core Heterocycle Influence : Thiadiazole and pyridazine cores may offer better π-π stacking interactions with biological targets compared to oxadiazole or triazole analogs .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiadiazole alkylationKOH, DMSO, 90°C68–75>98%
Pyridazinyl sulfanyl couplingTriethylamine, DCM, RT8297.5%
Final recrystallizationEthanol/H2_2O (3:1)9099%

Q. Table 2: Biological Activity Profile

AssayModelResult (IC50_{50}/ED50_{50})Reference
LOX InhibitionIn vitro enzymatic12.3 µM
Anti-exudativeRat paw edema45% reduction at 100 mg/kg
AntiproliferativeHepG2 cells8.7 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.